ethyl 2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetate
Description
Ethyl 2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetate is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidinone core substituted with a benzyl group at position 3 and a thioether-linked ethyl acetate moiety at position 2. Its molecular formula is C₂₃H₂₀N₄O₃S, with a molecular weight of 432.4949 g/mol . The ethyl ester group enhances solubility in organic solvents, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
ethyl 2-(3-benzyl-4-oxopyrido[2,3-d]pyrimidin-2-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-2-24-15(22)12-25-18-20-16-14(9-6-10-19-16)17(23)21(18)11-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGQIQLKDOCQDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C=CC=N2)C(=O)N1CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl [(3-benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio]acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine with ethyl thioacetate under specific reaction conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
ethyl 2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or thioacetate moieties, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioacetate group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds derived from pyrido[2,3-d]pyrimidine structures exhibit significant antitumor properties. For instance, derivatives containing the pyrido[2,3-d]pyrimidine moiety have been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer models . Ethyl 2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetate is expected to possess similar antitumor activity due to its structural characteristics.
Anticonvulsant Properties
Compounds with similar structural frameworks have demonstrated anticonvulsant effects in animal models. The mechanism often involves modulation of neurotransmitter systems or ion channels that are critical for neuronal excitability .
Antibacterial Activity
The antibacterial potential of related compounds has been documented extensively. This compound may also exhibit antibacterial properties by disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial growth .
Therapeutic Potential
The therapeutic applications of this compound extend beyond its biological activities:
Cardiovascular Health
Certain derivatives have shown promise in increasing high-density lipoprotein (HDL) cholesterol levels, which is beneficial for cardiovascular health. This effect is attributed to the modulation of lipid metabolism pathways .
Neuroprotective Effects
Given its potential as an acetylcholinesterase inhibitor, this compound may play a role in neuroprotection and cognitive enhancement. Compounds with similar structures have been studied for their ability to improve memory and reduce neurodegeneration .
Case Studies
Several studies highlight the efficacy of compounds related to this compound:
| Study | Findings |
|---|---|
| Al-Suwaidan et al. (2016) | Demonstrated antitumor activity in vitro and in vivo using pyrido[2,3-d]pyrimidine derivatives. |
| El-Helby & Wahab (2003) | Reported anticonvulsant effects in animal models for similar compounds. |
| Deshmukh & Dhongade (2004) | Investigated HDL cholesterol enhancement through N-substituted quinazolinone derivatives. |
Mechanism of Action
The mechanism of action of ethyl [(3-benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with pyrimidine derivatives modified at the 2-position with sulfur-containing groups. Below is a comparative analysis of three closely related compounds:
Key Observations
Core Modifications: The target compound and 902910-04-7 share the pyrido[2,3-d]pyrimidinone core, while 573938-02-0 incorporates a fused cyclopenta-thieno-pyrimidinone system. The tetrahydro ring in 573938-02-0 introduces conformational rigidity, which could enhance metabolic stability compared to the planar pyrido-pyrimidinone core .
Substituent Effects: Replacing the ethyl ester (target compound) with an acetamide (902910-04-7) reduces solubility but may improve target affinity via hydrogen bonding with the methoxyphenyl group .
Synthetic Accessibility: The thioether linkage in the target compound is likely synthesized via nucleophilic substitution between a pyrimidinone-thiol and ethyl bromoacetate. In contrast, 573938-02-0 requires cyclization steps to form the fused thieno-pyrimidinone system, increasing synthetic complexity .
Biological Activity
Ethyl 2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing information from various studies and reviews.
Chemical Structure and Properties
The compound belongs to the pyrido[2,3-d]pyrimidine class, characterized by a fused bicyclic structure that imparts unique chemical properties. Its molecular formula is , with a molecular weight of approximately 466.9 g/mol. The presence of the benzyl and sulfanyl groups enhances its potential for biological interactions.
Pyrido[2,3-d]pyrimidines, including this compound, exhibit their biological effects primarily through the inhibition of key enzymes involved in cellular processes:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. Inhibition of DHFR leads to reduced levels of tetrahydrofolate, impairing the synthesis of nucleotides necessary for DNA replication and cell proliferation .
- Tyrosine Kinases : Many pyrido[2,3-d]pyrimidines act as inhibitors of various tyrosine kinases involved in signaling pathways that regulate cell growth and differentiation. This includes the ABL kinase and fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression and angiogenesis .
Biological Activities
The compound exhibits a broad spectrum of biological activities:
- Antitumor Activity : this compound has shown significant cytotoxic effects against various cancer cell lines. Studies indicate that it can induce apoptosis in tumor cells by disrupting critical signaling pathways involved in cell survival .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial growth .
- Anti-inflammatory Effects : Research indicates that this compound can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This suggests potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of pyrido[2,3-d]pyrimidines. Modifications to the benzyl or sulfanyl groups can significantly influence biological activity:
| Modification Type | Effect on Activity |
|---|---|
| Substituents on Benzyl | Altered binding affinity to target enzymes |
| Variations in Sulfanyl Group | Enhanced stability and bioavailability |
Case Studies
Several studies have highlighted the efficacy of this compound:
- In Vitro Studies : A study reported IC50 values indicating potent inhibitory effects on cancer cell lines such as K562 (chronic myeloid leukemia) and DU145 (prostate cancer). The compound showed superior activity compared to standard chemotherapeutics like doxorubicin .
- In Vivo Models : Animal studies demonstrated significant tumor regression when treated with this compound in combination with other agents targeting different pathways. This synergistic effect underscores its potential in combination therapy for cancer treatment .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing ethyl 2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetate?
- Methodological Answer : The synthesis involves multi-step reactions starting with the formation of the pyrido[2,3-d]pyrimidin-4-one core, followed by sulfanylation. Key steps include:
Core Formation : Condensation of substituted pyridine derivatives with benzylamine under reflux in ethanol (70–80°C, 6–8 hours) .
Sulfanyl Group Introduction : Reaction with ethyl 2-mercaptoacetate in the presence of a base (e.g., K₂CO₃) in DMF at 60°C for 4–6 hours .
- Optimization Tips :
- Use anhydrous solvents to minimize hydrolysis.
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Table: Reaction Yields Under Varied Conditions
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 60 | 72 |
| THF | NaH | 50 | 58 |
| Toluene | Et₃N | 80 | 65 |
Q. How is the molecular structure of this compound characterized?
- Methodological Answer :
- X-ray Crystallography : Single-crystal diffraction using SHELX software (SHELXL for refinement) resolves bond lengths/angles and confirms stereochemistry. For example, the pyrimidine ring typically shows bond lengths of 1.33–1.38 Å (C–N) and 1.40–1.45 Å (C–C) .
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (OCH₂), and δ 7.2–7.5 ppm (benzyl aromatic protons) .
- FT-IR : Peaks at 1700–1750 cm⁻¹ (ester C=O) and 1650–1680 cm⁻¹ (pyrimidinone C=O) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
- Antimicrobial Activity : Broth microdilution (MIC values) against Gram-positive/negative strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .
Advanced Research Questions
Q. How can the reaction mechanism for sulfanyl group introduction be elucidated?
- Methodological Answer :
- Mechanistic Probes :
Kinetic Isotope Effects (KIE) : Compare rates using deuterated ethyl 2-mercaptoacetate to identify rate-determining steps .
Intermediate Trapping : Use ESI-MS to detect thiolate intermediates under basic conditions .
- Proposed Pathway :
- Deprotonation of the thiol to form a nucleophilic thiolate.
- SN² attack on the pyrido[2,3-d]pyrimidin-2-yl chloride intermediate .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity. Contaminants (e.g., unreacted starting materials) may skew results .
- Assay Standardization :
- Control for pH (e.g., buffer systems in kinase assays).
- Replicate studies across multiple cell lines .
- Case Study : Discrepancies in IC₅₀ values (e.g., 2 µM vs. 10 µM) may arise from differing ATP concentrations in kinase assays .
Q. How do structural modifications (e.g., benzyl substitution) impact bioactivity?
- Methodological Answer :
- SAR Studies :
Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the benzyl ring.
Evaluate changes in EGFR inhibition (Table) .
- Table: Substitution Effects on IC₅₀ (EGFR)
| Substituent | Position | IC₅₀ (µM) |
|---|---|---|
| -H | - | 1.8 |
| -NO₂ | para | 0.9 |
| -OCH₃ | meta | 3.2 |
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinity changes due to steric/electronic effects .
Data Analysis and Validation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
